(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in the synthesis of complex molecules and in the study of biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt typically involves the use of specific reagents and controlled reaction conditions. One common method includes the reaction of (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid with trifluoroacetic acid under anhydrous conditions. The reaction is usually carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and precise control of reaction parameters are crucial in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (2S,4R)-4-oxopiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt, while reduction of the carboxylic acid group can produce (2S,4R)-4-Hydroxypiperidine-2-methanol2,2,2-trifluoroaceticacidsalt .
Wissenschaftliche Forschungsanwendungen
(2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
The mechanism of action of (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. It can also bind to enzymes and receptors, modulating their activity and affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
- (2S,4R)-4-Hydroxypiperidine-2-carboxylic Acid Hydrochloride
Uniqueness
What sets (2S,4R)-4-Hydroxypiperidine-2-carboxylicacid2,2,2-trifluoroaceticacidsalt apart from similar compounds is its trifluoroacetic acid moiety. This functional group imparts unique chemical properties, such as increased acidity and enhanced reactivity, making the compound particularly useful in specific synthetic and research applications .
Eigenschaften
Molekularformel |
C8H12F3NO5 |
---|---|
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
(2S,4R)-4-hydroxypiperidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO3.C2HF3O2/c8-4-1-2-7-5(3-4)6(9)10;3-2(4,5)1(6)7/h4-5,7-8H,1-3H2,(H,9,10);(H,6,7)/t4-,5+;/m1./s1 |
InChI-Schlüssel |
TWRZEPFMUZJIIS-JBUOLDKXSA-N |
Isomerische SMILES |
C1CN[C@@H](C[C@@H]1O)C(=O)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C1CNC(CC1O)C(=O)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.